Cas no 2138313-00-3 (4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane)

4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane is a halogenated cyclohexane derivative featuring a bromo(fluoro)methylidene functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for further functionalization, particularly in the preparation of fluorinated organic molecules. The presence of both bromine and fluorine substituents enhances its reactivity in nucleophilic and electrophilic transformations, making it valuable for constructing complex fluorinated frameworks. Its stability under controlled conditions allows for precise manipulation in multi-step syntheses. Researchers may explore its utility in pharmaceutical, agrochemical, or materials science applications where selective fluorination is desired. Proper handling is essential due to its reactive halogen groups.
4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane structure
2138313-00-3 structure
Product Name:4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane
CAS No:2138313-00-3
MF:C7H8BrF3
MW:229.037631988525
CID:5992961
PubChem ID:165744139
Update Time:2025-05-21

4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane Chemical and Physical Properties

Names and Identifiers

    • EN300-763699
    • 4-[bromo(fluoro)methylidene]-1,1-difluorocyclohexane
    • 2138313-00-3
    • 4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane
    • Inchi: 1S/C7H8BrF3/c8-6(9)5-1-3-7(10,11)4-2-5/h1-4H2
    • InChI Key: UGCPLSKCNKJIFD-UHFFFAOYSA-N
    • SMILES: Br/C(=C1/CCC(CC/1)(F)F)/F

Computed Properties

  • Exact Mass: 227.97615g/mol
  • Monoisotopic Mass: 227.97615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 0Ų

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Additional information on 4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane

Chemical Profile of 4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane (CAS No. 2138313-00-3)

4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane, identified by its CAS number 2138313-00-3, is a fluorinated cyclohexane derivative featuring a bromo(fluoro)methylidene functional group. This compound has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its unique structural and electronic properties. The presence of both bromine and fluorine substituents imparts distinct reactivity, making it a valuable intermediate in the development of novel chemical entities.

The compound's structure consists of a cyclohexane ring substituted at the 4-position with a bromo(fluoro)methylidene moiety. The 1,1-difluorocyclohexane backbone enhances the molecule's stability while providing a platform for further functionalization. Such structural features are particularly appealing in medicinal chemistry, where fluorinated compounds are often favored for their improved metabolic stability, bioavailability, and binding affinity to biological targets.

In recent years, the demand for fluorinated intermediates has surged due to their role in enhancing the pharmacological properties of drug candidates. The bromo(fluoro)methylidene group in 4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane serves as a versatile handle for further chemical transformations. For instance, nucleophilic substitution reactions can be employed to introduce various functional groups, enabling the synthesis of complex molecules with tailored biological activities.

One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule inhibitors targeting therapeutic receptors. The combination of bromine and fluorine substituents allows for selective interactions with biological targets, which is crucial for achieving high specificity and efficacy. Recent studies have demonstrated the utility of similar fluorinated cyclohexanes in developing kinase inhibitors, where the electron-withdrawing nature of fluorine enhances binding affinity.

The synthesis of 4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane typically involves multi-step organic reactions starting from commercially available precursors. The introduction of the bromo(fluoro)methylidene group requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve efficient functionalization while minimizing side products.

The compound's properties make it particularly suitable for exploring novel drug mechanisms. For example, its ability to undergo selective bromination or fluorination allows researchers to modulate its electronic properties and bioactivity. This flexibility is essential in drug discovery pipelines, where rapid iteration and optimization are critical for identifying lead compounds with desirable pharmacokinetic profiles.

In addition to its pharmaceutical applications, 4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane has potential uses in materials science. Fluorinated compounds are widely employed in the development of advanced materials due to their unique chemical resistance and thermal stability. The incorporation of this compound into polymer matrices or surface coatings could lead to innovative materials with enhanced performance characteristics.

The regulatory landscape for fluorinated chemicals is evolving as their importance grows in various industries. Manufacturers and researchers must adhere to stringent guidelines to ensure safety and environmental compliance. However, the benefits of using compounds like 4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane often outweigh these challenges, as they provide essential building blocks for developing next-generation therapeutics and materials.

Ongoing research continues to uncover new applications for this versatile intermediate. Collaborative efforts between academia and industry are driving innovation by leveraging cutting-edge synthetic methodologies and computational modeling techniques. These advancements promise to accelerate the discovery and development of novel chemical entities with significant societal impact.

In conclusion, 4-[Bromo(fluoro)methylidene]-1,1-difluorocyclohexane represents a promising compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of its properties grows, so too will its role in shaping the future of medicinal chemistry and materials science.

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